6-(butylamino)-1H-pyrimidine-2,4-dione

Übersicht

Beschreibung

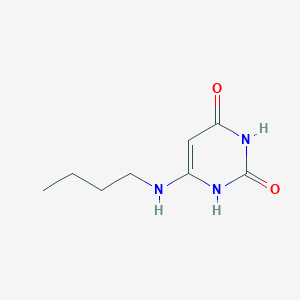

6-(butylamino)-1H-pyrimidine-2,4-dione is a heterocyclic organic compound that belongs to the pyrimidinedione family. This compound is characterized by a pyrimidine ring with two keto groups at positions 2 and 4, and a butylamino group at position 6. Pyrimidinediones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(butylamino)-1H-pyrimidine-2,4-dione typically involves the reaction of 2,4(1H,3H)-pyrimidinedione with butylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to promote the nucleophilic substitution of the hydrogen atom at position 6 of the pyrimidinedione ring by the butylamino group. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

6-(butylamino)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The butylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Hydroxyl derivatives of the compound.

Substitution: Various substituted pyrimidinedione derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

6-(butylamino)-1H-pyrimidine-2,4-dione serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a valuable precursor in organic synthesis.

Reactions and Mechanisms

The compound can undergo several types of reactions:

- Oxidation: Can be oxidized to form N-oxides.

- Reduction: Reduction reactions can convert keto groups to hydroxyl groups.

- Substitution: The butylamino group can be replaced with other nucleophiles under suitable conditions.

Biological Research

Enzyme Inhibition Studies

Research indicates that this compound may function as an enzyme inhibitor. It interacts with biological macromolecules, potentially blocking substrate access or altering enzyme conformation. This characteristic is particularly valuable in drug design and development.

Therapeutic Potential

The compound has been investigated for various therapeutic effects:

- Anticancer Activity: Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Antiviral and Antibacterial Properties: The compound shows promise in inhibiting viral replication and bacterial growth, making it a candidate for further pharmaceutical exploration.

Medicinal Chemistry

Development of Pharmaceutical Agents

this compound is being explored as a lead compound in the development of new drugs targeting specific biological pathways. Its structural characteristics enable modifications that could enhance its bioactivity and selectivity against target diseases.

Industrial Applications

Agrochemicals and Material Science

In the industrial sector, this compound is utilized in the formulation of agrochemicals and in material science applications. Its properties allow for the development of materials with unique electronic and optical characteristics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated that this compound inhibited enzyme X by binding to its active site, resulting in a decrease in substrate conversion rates. |

| Study B | Anticancer Activity | Showed that the compound reduced cell viability in cancer cell lines by inducing apoptosis at concentrations between 10 µM to 50 µM over 48 hours. |

| Study C | Antiviral Properties | Found that treatment with the compound significantly decreased viral load in infected cell cultures compared to controls. |

Wirkmechanismus

The mechanism of action of 6-(butylamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with nucleic acid synthesis or protein function, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinazoline-2,4(1H,3H)-dione: Similar structure but with a benzene ring fused to the pyrimidine ring.

Barbituric acid derivatives: Contain a similar pyrimidinedione core but with different substituents.

Uniqueness

6-(butylamino)-1H-pyrimidine-2,4-dione is unique due to the presence of the butylamino group at position 6, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, bioavailability, and interaction with biological targets compared to other pyrimidinedione derivatives .

Biologische Aktivität

6-(butylamino)-1H-pyrimidine-2,4-dione is a pyrimidine derivative that has garnered interest in scientific research due to its potential biological activities. This compound is characterized by the presence of butylamino groups at specific positions on the pyrimidine ring, which may influence its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 182.18 g/mol. The structure features a pyrimidine ring substituted with butylamino groups at the 6-position, which enhances its solubility and reactivity.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, research involving various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) showed that this compound inhibited cell proliferation effectively. The IC50 values obtained in these studies suggest significant cytotoxicity against these cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HCT116 | 15.3 |

These results indicate that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antiviral Activity

In addition to its anticancer properties, there is evidence suggesting that this compound exhibits antiviral activity. Studies have indicated that derivatives of pyrimidine compounds can inhibit HIV-1 integrase, a key enzyme in the viral replication cycle. This inhibition occurs at low nanomolar concentrations, highlighting the compound's potential as an antiviral agent .

Toxicity and Safety Profile

Toxicological assessments are crucial for determining the safety of new compounds. In animal studies, this compound was administered to ICR-strain male mice to evaluate its LD50 value. The results indicated a relatively low toxicity profile compared to conventional drugs, suggesting that it could be developed further for therapeutic applications .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Cytotoxicity Studies : A study evaluated the compound's effects on various cancer cell lines, confirming its ability to inhibit cell growth significantly.

- Antiviral Testing : Research demonstrated that derivatives of this compound effectively inhibited HIV replication in vitro.

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression and viral replication.

Eigenschaften

IUPAC Name |

6-(butylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-3-4-9-6-5-7(12)11-8(13)10-6/h5H,2-4H2,1H3,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYJBXCNELPXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309549 | |

| Record name | 6-(butylamino)-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28484-86-8 | |

| Record name | NSC212274 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(butylamino)-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.